molecular formula C14H14N2O3S B11661745 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11661745
M. Wt: 290.34 g/mol
InChI Key: HWJABOVPIUVKML-OQLLNIDSSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both methoxy groups and a thiophene ring. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable complexes with transition metals and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O3S/c1-18-11-5-6-12(19-2)10(8-11)9-15-16-14(17)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

HWJABOVPIUVKML-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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